molecular formula C10H6Br2ClNO B3267621 3,7-Dibromo-5-chloro-8-methoxyquinoline CAS No. 457947-86-3

3,7-Dibromo-5-chloro-8-methoxyquinoline

Cat. No.: B3267621
CAS No.: 457947-86-3
M. Wt: 351.42 g/mol
InChI Key: BTJWCKYHNJKVAB-UHFFFAOYSA-N
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Description

3,7-Dibromo-5-chloro-8-methoxyquinoline is a synthetic intermediate and key scaffold for developing novel metal coordination complexes with potential antineoplastic activity. This multifunctional building block incorporates halogen atoms at strategic positions, allowing for further functionalization and coordination with various metal ions, such as ruthenium, calcium, and gallium . Researchers are exploring these metal complexes to overcome cisplatin resistance in cancers like ovarian and lung carcinoma . The methoxy group at the 8-position can serve as a protected form of the corresponding 8-hydroxyquinoline, a privileged structure in medicinal chemistry known for its metal-chelating properties and diverse biological activities . This compound is provided as a high-purity material for use in chemical synthesis and drug discovery programs. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Handling and Safety: Consult the Safety Data Sheet (SDS) before use. This chemical is for research use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dibromo-5-chloro-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2ClNO/c1-15-10-7(12)3-8(13)6-2-5(11)4-14-9(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJWCKYHNJKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1N=CC(=C2)Br)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3,7 Dibromo 5 Chloro 8 Methoxyquinoline and Analogous Systems

Retrosynthetic Disconnections and Precursor Identification for Halogenated and Methoxy (B1213986) Quinolines

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.com For a complex molecule like 3,7-Dibromo-5-chloro-8-methoxyquinoline, this involves disconnecting the key bonds to identify plausible precursors. The primary disconnection would be of the quinoline (B57606) ring itself, leading to substituted aniline (B41778) and a three-carbon unit, characteristic of many classical quinoline syntheses.

The target molecule's structure, with halogens on both the benzenoid and pyridinoid rings and a methoxy group at position 8, dictates that the precursors must be heavily substituted. A logical aniline precursor would be a 2-amino-aryl compound containing the necessary chloro, bromo, and methoxy substituents in the correct orientation.

The introduction of halogen atoms (bromine and chlorine) onto an aromatic framework is a cornerstone of organic synthesis. numberanalytics.com For a target like this compound, halogenation can occur either before or after the formation of the quinoline ring.

Electrophilic Aromatic Halogenation: This is a common method for introducing halogens to aromatic rings. numberanalytics.com The regioselectivity is governed by the electronic properties of the substituents already present on the ring. numberanalytics.com Electron-donating groups (EDGs) like methoxy (-OCH3) are ortho-, para-directing, while halogens themselves are deactivating but also ortho-, para-directing. numberanalytics.com

Halogenating Agents: A variety of reagents can be used for chlorination and bromination. For instance, molecular chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeCl3, AlCl3) are standard choices. numberanalytics.com Milder and more selective reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are also frequently employed. researchgate.net Trihaloisocyanuric acids have been established as inexpensive and atom-economical halogen sources for the C5-halogenation of 8-substituted quinolines. rsc.org

Regioselectivity: Achieving the specific 3,5,7-trihalogenation pattern is challenging. The 8-methoxy group strongly activates the ring, directing electrophiles primarily to the ortho (position 7) and para (position 5) positions. Halogenation at position 3 typically occurs on the pre-formed quinoline ring via an electrophilic substitution mechanism on the electron-richer pyridine (B92270) ring, a reaction that can be facilitated by certain conditions. nih.gov Alternatively, a multi-step synthesis starting from a pre-halogenated aniline is often necessary for absolute control. Recent metal-free protocols have shown high regioselectivity for the C5-halogenation of various 8-substituted quinolines. rsc.orgrsc.org

Table 1: Common Halogenating Agents for Aromatic Systems

Halogenating Agent Halogen Typical Conditions Notes
Bromine (Br₂) Bromine Lewis Acid (e.g., FeBr₃), Solvent (e.g., CCl₄) Standard, highly reactive electrophilic bromination.
N-Bromosuccinimide (NBS) Bromine Radical initiator (e.g., AIBN) or acid catalyst Milder alternative to Br₂, often used for allylic/benzylic bromination but also for aromatic rings.
Chlorine (Cl₂) Chlorine Lewis Acid (e.g., AlCl₃), dark Highly reactive, can lead to polychlorination.
N-Chlorosuccinimide (NCS) Chlorine Acid catalyst, Solvent (e.g., CH₃CN) Milder and more selective chlorinating agent. researchgate.net
Trichloroisocyanuric Acid (TCCA) Chlorine Acetonitrile, room temperature Economical and efficient for regioselective C5-chlorination of 8-substituted quinolines. rsc.org

The 8-methoxy group is a key feature of the target compound. Its introduction can be planned in several ways:

Starting from a Methoxylated Precursor: The most straightforward approach is to begin with a precursor that already contains the methoxy group, such as p-anisidine, which could be further functionalized. mdpi.com

Williamson Ether Synthesis: A common method is the methylation of a corresponding hydroxyl group. In the context of quinoline synthesis, this would involve preparing the 8-hydroxyquinoline (B1678124) derivative first, followed by methylation. 8-Hydroxyquinoline can be synthesized and subsequently methylated to 8-methoxyquinoline (B1362559). researchgate.net This O-methylation is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Biosynthetic Approaches: While not a standard laboratory method, it is noteworthy that in nature, such as in the biosynthesis of quinine, the methoxy group can be introduced early in the synthetic pathway onto a tryptamine (B22526) precursor. nih.gov

The interplay between the methoxy and halogen substituents significantly influences the synthetic strategy.

Electronic Effects: The 8-methoxy group is a strong electron-donating group (EDG), which activates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution at the 5 and 7 positions. Conversely, the halogens are electron-withdrawing by induction but electron-donating by resonance, making them deactivating ortho-, para-directors. numberanalytics.com The combined effect of an 8-methoxy group and pre-existing halogens at positions 5 and 7 would strongly deactivate the ring towards further electrophilic attack.

Steric Effects: The substituents around the quinoline ring can cause steric hindrance, potentially influencing the feasibility of certain reactions or directing the regiochemical outcome of cyclization.

Reaction Rate and Selectivity: The presence of electron-withdrawing groups on precursor anilines can affect the rate and regioselectivity of classical cyclization reactions. researchgate.net For instance, in some syntheses, ketones with electron-withdrawing groups have been observed to give better yields than those with electron-donating groups. researchgate.net This complex electronic landscape must be navigated when planning the sequence of halogenation and cyclization steps.

Classical Cyclization Approaches with Regiochemical Controlwikipedia.orgijcce.ac.ireurekaselect.comiipseries.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org

The formation of the quinoline ring system from acyclic precursors is a foundational aspect of heterocyclic chemistry. Several classical named reactions provide pathways to quinolines, with the choice of method depending on the desired substitution pattern and the stability of the precursors to the reaction conditions. iipseries.org

The Skraup and Doebner-Miller reactions are robust methods for quinoline synthesis that involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. nih.gov

Skraup Synthesis: In its classic form, the Skraup synthesis involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.org The glycerol dehydrates in situ to form acrolein, which then reacts with the aniline. iipseries.orgnih.gov The reaction is notoriously vigorous, and the harsh acidic conditions may not be suitable for sensitive substrates. wikipedia.orgnih.gov Modifications, such as using acetic acid, can moderate the reaction. lookchem.com The versatility of the synthesis allows for the use of substituted anilines to produce a wide range of quinolines, provided the substituents can withstand the hot acid conditions. google.com

Doebner-Miller Reaction: This is a variation of the Skraup synthesis that uses pre-formed α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org This allows for the synthesis of quinolines with substituents on the pyridine ring. nih.gov For example, reacting an aniline with crotonaldehyde (B89634) yields a 2-methylquinoline. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org While it offers more flexibility than the Skraup method, it can suffer from low yields due to acid-catalyzed polymerization of the carbonyl substrate. nih.gov The regiochemistry generally favors 2- or 4-substituted quinolines. acs.org

Table 2: Comparison of Skraup and Doebner-Miller Syntheses

Reaction Key Reagents Typical Product Conditions Key Features
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidant (e.g., Nitrobenzene) Heteroring-unsubstituted quinolines Harsh, high temperature, strongly acidic. wikipedia.org Simple starting materials; often violent reaction. wikipedia.orgnih.gov

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | 2- and/or 4-substituted quinolines | Acid-catalyzed (Lewis or Brønsted). wikipedia.org | More versatile for substituted quinolines; potential for polymerization of reagents. nih.govacs.org |

The Friedländer and Pfitzinger syntheses are condensation reactions that often provide better regiochemical control and milder conditions compared to the Skraup-type reactions.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde). eurekaselect.comorganic-chemistry.org The reaction is typically catalyzed by acids or bases and proceeds via an initial condensation followed by cyclodehydration. ijcce.ac.ireurekaselect.com This method is one of the most straightforward approaches for preparing poly-substituted quinolines and is compatible with a wide range of functional groups. ijcce.ac.irrsc.org For the synthesis of a molecule like the target compound, a potential precursor would be a highly substituted 2-aminobenzophenone (B122507) or 2-aminobenzaldehyde. The use of solid-supported catalysts or solvent-free conditions has modernized this approach, making it more environmentally friendly. ijcce.ac.irorganic-chemistry.org

Pfitzinger Reaction: The Pfitzinger reaction condenses isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The reaction proceeds through the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid, which then condenses with the carbonyl compound and cyclizes to yield a quinoline-4-carboxylic acid. wikipedia.orgijsr.net This method is particularly useful for preparing quinolines with a carboxylic acid group at the 4-position, which can be a handle for further functionalization. jocpr.comresearchgate.net The use of a pre-substituted isatin would be required to build the desired substitution pattern on the benzenoid portion of the quinoline ring.

Conrad-Limpach-Knorr and Camps Reactions for Specific Substitution Patterns

The Conrad-Limpach-Knorr and Camps reactions are foundational methods for constructing the quinoline skeleton, which can be adapted to introduce initial substitution patterns that facilitate subsequent functionalization. quimicaorganica.orgwikipedia.orgwikipedia.orgjptcp.comchem-station.comacs.orgiipseries.orgscribd.com

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.comscribd.com Under kinetic control (milder conditions), the reaction yields 4-hydroxyquinolines, while thermodynamic control (higher temperatures) can lead to 2-hydroxyquinolines, a variation known as the Knorr quinoline synthesis. quimicaorganica.orgwikipedia.org For a hypothetical synthesis of a precursor to this compound, one might start with a appropriately substituted aniline. For instance, an aniline with a methoxy group at the 2-position and a halogen at the 3-position could be a potential starting material. The reaction with a β-ketoester would then form a substituted 4-hydroxyquinoline.

The Camps quinoline synthesis provides another route, involving the cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines. wikipedia.orgchem-station.com The regiochemical outcome, yielding either 2-hydroxy or 4-hydroxyquinolines, depends on the reaction conditions and the structure of the starting material. wikipedia.org This method offers flexibility in introducing substituents on both the benzene and pyridine rings of the quinoline system. By selecting a suitably substituted o-acylaminoacetophenone, one could construct a quinoline core already bearing some of the desired functionalities.

Reaction Starting Materials Key Features Potential Application for Target Synthesis
Conrad-Limpach-Knorr Anilines, β-ketoestersForms 4-hydroxyquinolines (kinetic) or 2-hydroxyquinolines (thermodynamic). quimicaorganica.orgwikipedia.orgSynthesis of a quinoline core with initial substituents on the benzene ring.
Camps Reaction o-AcylaminoacetophenonesBase-catalyzed cyclization to form hydroxyquinolines. wikipedia.orgchem-station.comFlexible introduction of substituents on both rings of the quinoline.

Advanced Functionalization Strategies for Pre-formed Quinoline Rings

Once a quinoline core is synthesized, advanced functionalization strategies are employed to introduce the remaining substituents with high regioselectivity. nih.govrsc.orgrsc.orgnih.gov

Direct C-H Halogenation: Regioselective Bromination and Chlorination

Direct C-H halogenation is a powerful tool for the late-stage introduction of halogen atoms onto the quinoline ring system, often offering greater efficiency and atom economy than traditional methods. nih.govrsc.orgresearchgate.net

Transition metal catalysis plays a pivotal role in directing the regioselective halogenation of quinolines. rsc.orgacs.orgrsc.orgresearchgate.netmdpi.com Copper, palladium, and iron catalysts have been effectively used for C-H halogenation at various positions. For instance, copper(II)-catalyzed halogenation of quinolines using inexpensive sodium halides has been shown to be effective for C5 and C7 functionalization. rsc.orgresearchgate.net Iron(III) has also been utilized to catalyze the highly regioselective halogenation of 8-amidoquinolines in water. mdpi.com Palladium catalysts are also well-established for C-H activation and functionalization of quinoline systems. acs.org

A plausible route to this compound could involve the sequential halogenation of an 8-methoxyquinoline precursor. The inherent directing effect of the methoxy group and the nitrogen atom of the quinoline ring, combined with the choice of catalyst and halogenating agent, would be crucial for achieving the desired substitution pattern.

Metal-free halogenation methods provide an alternative to transition metal-catalyzed reactions, often with the advantages of lower cost and toxicity. nih.govrsc.orgresearchgate.netnih.govrsc.org Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for the regioselective halogenation of activated aromatic systems. rsc.org For instance, metal-free, C5-selective halogenation of quinoline derivatives has been achieved using N-halosuccinimides in water. rsc.org

Other metal-free halogenating agents include 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). These reagents have been successfully employed for the remote chlorination and bromination of 8-aminoquinoline (B160924) derivatives. rsc.org

Catalyst/Reagent Type Examples Key Features
Transition Metal Catalysts Cu, Pd, Fe salts rsc.orgrsc.orgmdpi.comHigh regioselectivity, can functionalize less reactive C-H bonds.
Metal-Free Reagents N-halosuccinimides (NCS, NBS), DCDMH, DBDMH rsc.orgrsc.orgLower cost, reduced metal contamination, often milder reaction conditions.

Achieving halogenation at the C3, C5, and C7 positions of a pre-formed quinoline ring requires strategies for remote functionalization. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov The electronic properties of the quinoline ring and any existing substituents play a significant role in directing incoming electrophiles.

For an 8-methoxyquinoline system, electrophilic bromination often occurs at the C5 and C7 positions due to the activating effect of the methoxy group. The bromination of 8-methoxyquinoline with molecular bromine can yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. researchgate.net The synthesis of 5,7-dibromo-8-methoxyquinoline (B102607) can be achieved by using an excess of a brominating agent. researchgate.net

Halogenation at the C3 position is also possible. For example, the electrophilic cyclization of N-(2-alkynyl)anilines can directly install a halogen at the C3 position. nih.gov For a pre-formed quinoline, direct C-H halogenation at C3 can be more challenging but may be achieved under specific catalytic conditions. nih.gov

The synthesis of this compound would likely involve a multi-step halogenation sequence on an 8-methoxyquinoline core, carefully controlling the reaction conditions and reagents to achieve the desired regioselectivity for each halogen introduction.

Directed Methoxy Group Introduction and Interconversion

The 8-methoxy group is a key feature of the target molecule. This group can be introduced at different stages of the synthesis. researchgate.netresearchgate.net One common method is the methylation of the corresponding 8-hydroxyquinoline. researchgate.netresearchgate.net For example, 5,7-dibromo-8-hydroxyquinoline can be methylated to produce 5,7-dibromo-8-methoxyquinoline. researchgate.net

The synthesis of 8-methoxyquinoline itself can be accomplished from 8-hydroxyquinoline. researchgate.net This precursor approach allows for the establishment of the methoxy group early in the synthetic sequence, which can then direct subsequent halogenation reactions. The 8-methoxy group is a strong electron-donating group and will influence the regioselectivity of electrophilic substitution reactions, primarily directing them to the C5 and C7 positions.

Interconversion of functional groups can also be a valuable strategy. While direct interconversion of a methoxy group is less common, the ability to introduce it from a hydroxyl group provides significant synthetic flexibility.

Multicomponent Reactions (MCRs) for Complex Quinoline Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules, like polysubstituted quinolines, in a single step from three or more starting materials. beilstein-journals.org This approach offers significant advantages in terms of atom- and step-economy, convergence, and the ability to rapidly generate libraries of structurally diverse compounds. tandfonline.combeilstein-journals.org

The Povarov reaction is a prominent MCR used for synthesizing tetrahydroquinoline derivatives. The classic reaction involves the acid-catalyzed interaction of an aniline, an aldehyde, and an activated alkene. beilstein-journals.org A significant advancement in this methodology is the subsequent oxidation of the resulting tetrahydroquinoline adducts to furnish the fully aromatic quinoline ring system. beilstein-journals.org Manganese dioxide (MnO₂) has proven to be an effective oxidizing agent for this transformation, providing high yields and clean reaction profiles. beilstein-journals.org

Several variants of the Povarov reaction have been developed to broaden its scope. One notable example is an iodine-catalyzed, three-component reaction between methyl ketones, arylamines, and α-ketoesters. organic-chemistry.org This process is promoted by hydrogen iodide (HI), which is generated in situ, thus avoiding the need for external additives. organic-chemistry.org Another innovative approach utilizes the methyl group of a methyl ketone as a novel input, proceeding through an iodine-mediated formal [3+2+1] cycloaddition with arylamines and styrenes. organic-chemistry.org This method involves a self-sequenced cascade of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. organic-chemistry.org These variants provide access to a wide array of poly-substituted quinolines that would be challenging to prepare using traditional methods. beilstein-journals.org

Table 2: Selected Povarov Reaction Variants for Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup, Friedlander, or Doebner-von Miller reactions, often require harsh conditions, high temperatures, and the use of hazardous reagents, leading to environmental concerns. tandfonline.comtandfonline.com Consequently, there is a significant drive towards developing green and sustainable synthetic protocols. tandfonline.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful green technique for synthesizing quinolines and other heterocyclic compounds. benthamdirect.com This method often leads to a dramatic reduction in reaction times, an increase in product yields, and an improved atom economy. benthamdirect.com Numerous studies have demonstrated the effectiveness of microwave irradiation for quinoline synthesis under various green conditions. For example, efficient syntheses have been reported using water as a green solvent, which yielded products in as little as 10-15 minutes with yields up to 93%. tandfonline.com

Solvent-free, microwave-assisted methods have also been developed using recyclable solid catalysts. tandfonline.com One such system employs propylsulfonic acid functionalized silica (B1680970) ([SiO₂-Pr-SO₃H]) for the Friedlander synthesis of polysubstituted quinolines, achieving yields between 22-93% at 80 °C. tandfonline.com The use of heterogeneous and recyclable catalysts, such as montmorillonite (B579905) K-10 clay or various nanoparticles, aligns with the principles of green chemistry by simplifying product purification and minimizing chemical waste. researchgate.netresearchgate.net These modern approaches offer environmentally benign alternatives to classical synthetic routes. tandfonline.comtandfonline.com

Table 3: Comparison of Green Chemistry Approaches in Quinoline Synthesis

Mechanistic Investigations of Synthetic Transformations Involving 3,7 Dibromo 5 Chloro 8 Methoxyquinoline

Elucidation of Reaction Mechanisms in Halogenation and Methoxylation Reactions

The formation of 3,7-Dibromo-5-chloro-8-methoxyquinoline likely begins from an 8-methoxyquinoline (B1362559) precursor, followed by sequential halogenation steps. The mechanisms governing these transformations are crucial for controlling the final substitution pattern.

Electrophilic aromatic substitution (EAS) is the fundamental reaction for introducing substituents onto the benzene (B151609) ring of the quinoline (B57606) system. wikipedia.org In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking a strong electrophile. youtube.com This initial attack is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity to form a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. youtube.combyjus.com In the second, faster step, a base removes a proton from the carbon where the electrophile attached, restoring aromaticity. byjus.com

For the halogenation of 8-methoxyquinoline, the process requires an activated halogen species. Molecular halogens like chlorine (Cl₂) and bromine (Br₂) are not sufficiently electrophilic to react with the deactivated quinoline ring system on their own and typically require a Lewis acid catalyst such as FeCl₃, AlCl₃, or FeBr₃. wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that is then attacked by the quinoline ring. youtube.combyjus.com Iodination follows a slightly different path, often requiring an oxidizing agent like nitric acid to generate the electrophilic iodine species. wikipedia.org

The methoxy (B1213986) group at the C8 position is a strong activating group and directs incoming electrophiles to the ortho (C7) and para (C5) positions. Therefore, the introduction of chlorine at C5 and bromine at C7 on the 8-methoxyquinoline scaffold is mechanistically explained by the principles of electrophilic aromatic substitution. acs.orgiust.ac.ir

While electrophilic substitution dominates reactions on the electron-rich carbocyclic (benzene) ring, functionalizing the electron-deficient pyridine (B92270) ring can be challenging via this pathway. Radical-mediated processes offer an alternative route for C-H functionalization, particularly for positions on the pyridine ring like C3. researchgate.net These reactions often proceed under milder conditions and can provide access to substitution patterns that are difficult to achieve through ionic pathways. nih.govresearchgate.net

Radical mechanisms can be initiated in several ways, including through the use of radical initiators or photocatalysis. In the context of quinoline halogenation, a plausible radical pathway could be initiated by the homolytic cleavage of a halogen source. rsc.org For instance, some C5-halogenation reactions of 8-substituted quinolines have been proposed to proceed via a radical mechanism. rsc.org Such pathways could also be relevant for the C3-bromination step in the synthesis of this compound, as direct electrophilic attack at C3 is electronically disfavored.

Modern synthetic chemistry has seen the rise of metal-ligand cooperation (MLC) as a powerful strategy for catalysis. numberanalytics.com In these systems, the ligand is not a passive spectator but actively participates in the catalytic cycle, often by modulating the metal's redox properties or by being directly involved in bond-making or bond-breaking steps. numberanalytics.comacs.org This synergistic interaction between the metal center and the ligand can enable highly efficient and selective transformations. numberanalytics.com

In the context of quinoline synthesis and functionalization, copper-based catalysts featuring redox-active ligands have been used for the dehydrogenative coupling reactions to form substituted quinolines. acs.org Mechanistic studies, including deuterium (B1214612) labeling, indicate that both the copper center and the coordinated ligand participate cooperatively. acs.org While not specifically documented for the synthesis of this compound, MLC represents an advanced mechanistic pathway for C-H functionalization. nih.gov For example, cooperative catalytic systems involving CuI and an amine like pyrrolidine (B122466) have been used to synthesize 2-substituted quinolines through a cascade reaction, showcasing the power of this approach to achieve high regioselectivity. organic-chemistry.org

Role of Directing Groups and Electronic Effects on Regioselectivity

The final substitution pattern of this compound is a direct consequence of the powerful influence of directing groups and the inherent electronic properties of the quinoline heterocycle.

The regioselectivity of the halogenation steps is primarily governed by the substituents already present on the ring. youtube.com The C8-methoxy group is a strong electron-donating group (EDG) that activates the benzene portion of the quinoline ring. Through resonance, it increases the electron density at the ortho (C7) and para (C5) positions, making them the most nucleophilic sites and directing electrophilic attack to these positions. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Therefore, electrophilic halogenation of 8-methoxyquinoline occurs preferentially at C5 and C7. rsc.orgnih.govresearchgate.net

Once the first halogen is introduced, it influences subsequent substitutions. Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The presence of a chlorine atom at C5 and a bromine atom at C7 would further deactivate the benzene ring, making the final C3-bromination step on the already electron-deficient pyridine ring even more challenging and likely requiring specific, potentially non-electrophilic, reaction conditions.

The table below summarizes the directing effects of various substituents on the quinoline ring, which dictates the regioselectivity of substitution reactions.

Substituent GroupElectronic EffectRing(s) AffectedDirecting Effect (for EAS)Typical Positions Targeted
-OCH₃ (Methoxy)Strongly Activating, DonatingBenzene Ringortho, para-directingC5, C7 (on 8-methoxyquinoline)
-NH₂ (Amino)Strongly Activating, DonatingBenzene Ringortho, para-directingC5, C7 (on 8-aminoquinoline)
-Cl, -Br (Halogens)Deactivating, Donating (via resonance)Both Ringsortho, para-directingPositions ortho/para to the halogen
-NO₂ (Nitro)Strongly Deactivating, WithdrawingBoth Ringsmeta-directingPositions meta to the nitro group
Pyridine NitrogenStrongly Deactivating, WithdrawingPyridine Ringmeta-directing (relative to N)C3, C6, C8

Reaction Kinetics and Thermodynamic Considerations in Multi-Substituted Quinoline Formation

The synthesis of a polysubstituted molecule like this compound involves a sequence of reactions, where both kinetic and thermodynamic factors play a critical role in determining the product distribution and yield. cambridge.org

Reaction kinetics, which deals with the rate of reaction, is governed by the activation energy of each substitution step. The first halogenation on the activated 8-methoxyquinoline ring is expected to be relatively fast. However, each subsequent halogenation step will be slower because the introduction of a deactivating halogen atom raises the activation energy for the next electrophilic attack. Electron-deficient substrates are generally arylated more rapidly than electron-rich ones in some C-H functionalization reactions. mdpi.com The relative rates of chlorination and bromination, and the choice of halogenating agent, will influence whether chlorination or bromination occurs first and at which position, leading to potential mixtures of intermediates.

The table below illustrates the general impact of substituents on the rate of electrophilic aromatic substitution.

Substituent TypeExample GroupsEffect on Reaction RateReason
Activating Groups-OCH₃, -OH, -NH₂Increases RateLowers activation energy by stabilizing the carbocation intermediate.
Deactivating Groups (Halogens)-F, -Cl, -Br, -IDecreases RateInductive withdrawal outweighs resonance donation, destabilizing the intermediate.
Strongly Deactivating Groups-NO₂, -CN, -SO₃H, -C=OStrongly Decreases RateStrong inductive and/or resonance withdrawal significantly destabilizes the intermediate.

Thermodynamic considerations relate to the relative stability of the products. The final this compound is the thermodynamically stable product under the specific reaction conditions that allow for its formation. However, under kinetic control (e.g., lower temperatures, shorter reaction times), a different distribution of isomers might be observed, favoring the product that is formed fastest. The synthesis of highly substituted quinolines often requires forcing conditions (e.g., higher temperatures) to overcome the high activation energies of the later substitution steps, which tends to favor the formation of the most thermodynamically stable product. Computational studies can provide valuable insights into the reaction energetics, helping to rationalize the observed product distributions by calculating the stabilities of intermediates and transition states. nih.govresearchgate.netresearchgate.net

Spectroscopic and Advanced Structural Elucidation of 3,7 Dibromo 5 Chloro 8 Methoxyquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the carbon skeleton and the placement of protons and substituents can be accurately mapped.

The structural elucidation of 3,7-Dibromo-5-chloro-8-methoxyquinoline is achieved through a systematic analysis of its NMR spectra.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the quinoline (B57606) ring system and a singlet for the three protons of the methoxy (B1213986) group. The ¹³C NMR spectrum would display signals for all ten carbon atoms in the molecule, with their chemical shifts influenced by the attached atoms and their position within the heterocyclic ring.

2D NMR: To assemble the structure, a suite of 2D NMR experiments is essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the two remaining aromatic protons on the carbocyclic ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon atoms in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural assignment, as it reveals correlations between protons and carbons over two to three bonds. sdsu.edu Key HMBC correlations would include the correlation from the methoxy protons to the C8 carbon, confirming the position of the methoxy group. Correlations from the remaining aromatic protons to neighboring quaternary (substituent-bearing) carbons would be crucial in confirming the 3, 5, and 7 positions of the halogen atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. A key NOESY correlation would be expected between the methoxy group protons and the proton at the H-7 position, if it were present, or other nearby protons, providing conformational information.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As experimental data is not publicly available, these are predicted values based on known substituent effects on the quinoline scaffold. rsc.orgtsijournals.comresearchgate.net)

PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Key HMBC Correlations
2~150-152~8.8-9.0 (d)C4, C8a
3~125-127--
4~135-137~7.8-8.0 (d)C2, C5, C8a
4a~148-150--
5~128-130--
6~126-128~7.9-8.1 (s)C4a, C5, C7, C8
7~118-120--
8~155-157--
8a~140-142--
-OCH₃~60-62~4.0-4.2 (s)C8

The substitution pattern of this compound creates a distinct electronic environment that significantly influences the NMR chemical shifts.

Halogen Effects: Halogen atoms (bromine and chlorine) are electronegative and exert a deshielding effect on the carbon atom to which they are directly attached (the ipso-carbon), causing its signal to shift downfield in the ¹³C NMR spectrum. researchgate.net This effect is a combination of electronegativity and the heavy atom effect, which is particularly pronounced for bromine. sci-hub.se They also influence the chemical shifts of adjacent (ortho) and para carbons through inductive and resonance effects.

Methoxy Group Effects: The methoxy group (-OCH₃) at the C8 position is a strong electron-donating group through resonance. This effect increases the electron density at the ortho (C7) and para (C6, relative to the oxygen) positions, typically causing an upfield shift (shielding) for these carbons. uba.ar However, the presence of a bromine atom at C7 complicates this, and the final chemical shift is a balance of competing electronic effects. The methoxy protons themselves typically appear as a sharp singlet around 4.0 ppm.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of a compound. For this compound, its molecular formula is C₁₀H₆Br₂ClNO, corresponding to a monoisotopic molecular weight of approximately 351.42 g/mol . chemscene.com

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula. A key feature in the mass spectrum of this compound would be the complex isotopic pattern arising from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6), with characteristic relative intensities that serve as a definitive signature for the presence of two bromine atoms and one chlorine atom.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely proceed through predictable pathways for substituted quinolines and aromatic ethers. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (ion)Proposed IdentityNotes
~351[M]⁺Molecular ion, will appear as a complex isotopic cluster.
~336[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
~308[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the ether linkage.
~272[M - Br]⁺Loss of a bromine radical, a common fragmentation for aryl bromides.
~316[M - Cl]⁺Loss of a chlorine radical.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound has not been reported in the searched literature, analysis of related halogenated heterocyclic structures allows for a confident prediction of its key structural features. nih.govmdpi.com

An X-ray diffraction study would be expected to confirm the planarity of the fused quinoline ring system. It would provide precise measurements of the C-Br, C-Cl, and C-O bond lengths, which would reflect the electronic nature of their attachment to the aromatic system. Furthermore, the analysis would reveal the conformation of the methoxy group relative to the plane of the quinoline ring. In the crystal lattice, molecules would likely pack in a way that maximizes stabilizing forces, which could include π-π stacking interactions between the planar aromatic rings and halogen bonding interactions. nih.gov

Table 3: Hypothetical X-ray Crystallography Parameters for this compound (Note: This table is illustrative of the data that would be obtained from an X-ray crystallography experiment, based on similar known structures. nih.govmdpi.com)

ParameterExpected Value/Observation
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
C-Cl Bond Length~1.73 - 1.75 Å
C-Br Bond Lengths~1.88 - 1.91 Å
C(ring)-O Bond Length~1.36 - 1.38 Å
Quinoline RingEssentially planar
Intermolecular InteractionsPotential for π-π stacking and halogen bonding (C-Br···N or C-Br···O)

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Aromatic C-H vibrations: Stretching vibrations for the C-H bonds on the aromatic ring would appear above 3000 cm⁻¹.

C=C and C=N Ring Vibrations: The stretching vibrations of the quinoline core would produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.

Methoxy Group Vibrations: The C-H stretching of the methyl group would be observed in the 2950-2850 cm⁻¹ region. The characteristic C-O stretching of the aryl-alkyl ether would produce a strong band, likely around 1250-1200 cm⁻¹.

Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are found in the lower frequency region of the infrared spectrum. The C-Cl stretch would be expected in the 850-550 cm⁻¹ range, while the C-Br stretch would appear at an even lower frequency, typically between 680-500 cm⁻¹.

Table 4: Predicted Key Vibrational Frequencies for this compound (Based on data from related halogenated quinolines. mdpi.comresearchgate.netresearchgate.netnih.gov)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Aliphatic C-H Stretch (-OCH₃)2980 - 2850FTIR, Raman
C=N/C=C Ring Stretch1610 - 1450FTIR, Raman (strong)
C-O-C Asymmetric Stretch1270 - 1220FTIR (strong)
C-Cl Stretch850 - 550FTIR
C-Br Stretch680 - 500FTIR

Conclusion and Future Research Directions in Polyhalogenated Methoxyquinoline Chemistry

Summary of Synthetic Progress and Methodological Advancements for Complex Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has evolved significantly from classical condensation reactions, such as the Skraup, Friedländer, and Combes syntheses, which often required harsh conditions. acs.orgnih.gov While effective for producing the core quinoline motif, these methods offer limited control for creating multi-substituted and structurally complex derivatives. acs.org

The last two decades have witnessed a surge in the development of sophisticated synthetic methodologies, driven by the need for precise functionalization of the quinoline ring. rsc.orgrsc.org The advent of transition-metal-catalyzed cross-coupling and C-H bond functionalization reactions has been transformative, enabling the direct introduction of a wide array of substituents onto the quinoline scaffold with high efficiency and selectivity. nih.govacs.org These modern techniques have unlocked pathways to novel quinoline-based compounds that were previously difficult to access, significantly expanding the available chemical space for drug discovery and material science. rsc.orgresearchgate.net The ability to precisely and selectively install various functional groups enhances the pharmacological profiles of quinoline derivatives, leading to compounds with potentially improved efficacy and safety. rsc.orgrsc.org

Methodology Description Key Advantages Relevant Compounds
Classical Syntheses Methods like Friedländer, Skraup, and Döbner-Von Miller involving condensation of anilines and carbonyl compounds. acs.orgnih.govEstablishes the core quinoline scaffold.Quinoline, Substituted Anilines
Transition-Metal Catalyzed C-H Functionalization Direct activation and functionalization of C-H bonds on the quinoline ring using catalysts based on Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Copper (Cu), etc. nih.govnih.govmdpi.comHigh atom economy, avoids pre-functionalization, allows for late-stage modification. nih.govMulti-substituted Quinolines, Quinoline N-oxides
Halogenation Reactions Introduction of halogen atoms (Br, Cl) onto the quinoline core using reagents like molecular bromine (Br₂) or N-bromosuccinimide. acgpubs.orgHalogen atoms serve as versatile handles for further synthetic transformations (e.g., cross-coupling).5,7-Dibromo-8-hydroxyquinoline, 5-Bromo-8-methoxyquinoline (B186703)
Photocatalysis Use of light-absorbing catalysts to drive chemical reactions, including cyclizations and functionalizations under mild conditions. mdpi.comEnvironmentally benign, utilizes visible light, enables unique reaction pathways.Polysubstituted Quinolines

Challenges and Opportunities in Precision Synthesis of Multi-substituted Quinolines

The synthesis of a specific polysubstituted quinoline like 3,7-Dibromo-5-chloro-8-methoxyquinoline is a formidable task due to the challenge of controlling regioselectivity. The quinoline core possesses multiple C-H bonds that are potentially reactive, making site-selective functionalization a significant hurdle. nih.gov

Challenges:

Regioselectivity: The primary difficulty lies in directing substituents to the desired positions (e.g., C3, C5, and C7) while avoiding reactions at other sites (e.g., C2, C4, C6, C8). The intrinsic electronic properties of the nitrogen-containing heterocyclic ring often favor substitution at the C2 and C4 positions. acs.org

Substituent Effects: Existing substituents, such as the 8-methoxy group, exert strong directing effects on subsequent electrophilic substitution reactions, which may not align with the desired substitution pattern. For instance, the bromination of 8-methoxyquinoline (B1362559) can yield 5-bromo-8-methoxyquinoline as the sole product under certain conditions. acgpubs.org

Steric Hindrance: The presence of multiple bulky groups, such as bromine and chlorine atoms, can sterically hinder the introduction of subsequent substituents, impacting reaction rates and yields. nsf.govresearchgate.net

Harsh Conditions: Some classical methods for halogenation or other functionalizations require harsh conditions that can lead to side reactions or decomposition of the sensitive polyhalogenated products. acs.org

Opportunities:

Directing Groups: The development and use of novel traceless directing groups can temporarily block certain positions or activate others to steer functionalization to the desired carbon atom. rsc.orgresearchgate.net Quinoline N-oxides, for example, are frequently used to direct functionalization to the C2 or C8 positions. nih.govresearchgate.net

Catalyst Design: Designing new catalytic systems with specific ligands can modulate the catalyst's steric and electronic properties to achieve high site selectivity for C-H functionalization at less intrinsically reactive positions like C3, C5, or C6. acs.orgnih.gov

Orthogonal Strategies: Employing a sequence of reactions that leverage different reactivity patterns (e.g., electrophilic substitution followed by metal-catalyzed cross-coupling) provides a strategic pathway to build up the desired substitution pattern step-by-step.

Flow Chemistry: Utilizing microfluidic reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially improving yields and selectivity while minimizing side products.

Challenge Opportunity Example Approach
Poor RegioselectivityAdvanced Catalyst/Ligand DesignUsing bulky ligands on a palladium catalyst to sterically favor functionalization at a less-hindered position. nih.gov
Competing Reactive SitesUse of Traceless Directing GroupsEmploying an N-oxide to direct a catalyst to the C8 position, followed by removal of the oxide. acs.orgnih.gov
Undesired Substituent EffectsStepwise FunctionalizationIntroducing a bromine atom that can later be used as a handle for a cross-coupling reaction to install a different group. acgpubs.org

Exploration of Novel Reaction Pathways and Catalytic Systems for Quinoline Functionalization

Future advancements in synthesizing complex quinolines will heavily rely on the discovery and optimization of new reaction pathways and catalysts. The field is moving beyond traditional methods towards more efficient, selective, and sustainable approaches. mdpi.com

A primary focus is the continued development of C-H activation/functionalization . This strategy is highly attractive because it allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, streamlining synthetic sequences. nih.govresearchgate.net While significant progress has been made with precious metal catalysts like rhodium and palladium, a key future direction is the development of catalytic systems based on more earth-abundant and less toxic transition metals such as iron, copper, cobalt, and nickel. rsc.orgmdpi.com

Photoredox catalysis represents another major frontier. mdpi.com These reactions, often proceeding under mild conditions using visible light, can enable transformations that are difficult to achieve with traditional thermal methods. The integration of photocatalysis with transition metal catalysis (dual catalysis) has already proven to be a powerful strategy for forging new bonds. mdpi.com

Furthermore, research into novel reaction cascades where multiple bonds are formed in a single pot will be crucial for improving synthetic efficiency. These processes reduce the number of purification steps, save solvents and reagents, and shorten the time required to construct complex molecules. mdpi.com

Catalytic System Reaction Type Future Outlook
Rhodium (Rh) & Palladium (Pd) C-H Alkylation, Arylation, Alkenylation researchgate.netmdpi.comOptimization for greater selectivity, especially at distal positions; reduction of catalyst loading.
Copper (Cu) & Nickel (Ni) C-H Amination, Alkylation, Sulfoximination rsc.orgmdpi.comIncreased use as sustainable alternatives to precious metals; exploration of new ligand scaffolds. mdpi.com
Cobalt (Co) C-H Alkylation, Annulation acs.orgmdpi.comDevelopment of ligand-free systems and one-pot reactions for improved operational simplicity.
Photocatalysts (e.g., Eosin Y, PQ)*[4+2] Cyclization, Electrocyclization mdpi.comBroader application in quinoline synthesis; combination with other catalytic cycles for novel transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Substituted Quinoline Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the synthesis of complex molecules like polyhalogenated quinolines. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that can guide experimental work. eurekalert.org

Key Applications:

Forward Reaction Prediction: ML models can predict the likely products, side products, and yields of a reaction given a set of reactants and conditions. researchgate.netnih.gov This helps chemists anticipate potential issues and select the most promising synthetic routes before entering the lab, saving time and resources.

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools use AI to propose viable synthetic pathways for a target molecule by working backward from the final product.

Reaction Optimization: AI algorithms can efficiently explore a vast parameter space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a given reaction, a task that is often tedious and resource-intensive through manual experimentation. mdpi.com

Site-Selectivity Prediction: For molecules like quinoline with multiple potential reaction sites, ML models are being developed to predict which site is most likely to react under specific conditions. doaj.org This is particularly valuable for designing syntheses of multi-substituted derivatives with high precision.

While the field is still developing, and challenges such as the need for large, high-quality datasets and the "black box" nature of some algorithms remain, the potential is immense. rjptonline.org As more reaction data becomes available and algorithms become more sophisticated, the synergy between AI and experimental chemistry will accelerate the discovery and development of new synthetic methodologies for complex quinoline derivatives. mdpi.comeurekalert.org

Q & A

Q. What are the standard synthetic routes for 3,7-Dibromo-5-chloro-8-methoxyquinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation of a quinoline precursor. For example, bromination and chlorination steps require precise control of reagent stoichiometry (e.g., N-bromosuccinimide or Cl₂ gas) and temperature. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in similar quinoline derivatives . Optimization includes:

  • Halogenation Order: Bromine atoms are introduced first due to their higher reactivity, followed by chlorination.
  • Temperature Control: Maintaining 0–5°C during halogenation minimizes side reactions.
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the pure product.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves the 3D structure, confirming substituent positions and bond angles .
  • NMR Spectroscopy: 1H^1\text{H} and 13C^13\text{C} NMR identify proton environments and carbon frameworks. For example, methoxy protons appear as a singlet near δ 3.9 ppm.
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 370.82).

Q. How does the substitution pattern influence the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility: The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol), while bromine and chlorine reduce aqueous solubility.
  • Stability: Light-sensitive bromine substituents necessitate storage in amber vials at –20°C. Stability in acidic/basic conditions should be tested via pH-varied HPLC analysis .

Q. What purification strategies are effective for removing halogenation byproducts?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures to isolate the product from unreacted halides.
  • Flash Chromatography: Gradient elution (hexane → ethyl acetate) separates dihalogenated byproducts.
  • HPLC: Reverse-phase C18 columns resolve closely related impurities .

Q. How does this compound compare structurally and reactively to 5,7-dibromo-8-methoxyquinoline?

Methodological Answer: Comparative studies using X-ray diffraction and DFT calculations show that the additional 5-chloro substituent in this compound increases steric hindrance, altering reactivity in nucleophilic substitution reactions. UV-Vis spectra also show a redshift (≈15 nm) due to enhanced electron withdrawal .

Advanced Research Questions

Q. How can computational methods like DFT predict the pharmacodynamic activity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates Mulliken charges to identify electrophilic regions (e.g., bromine atoms) that interact with biological targets. For example, charge distributions at the quinoline ring’s nitrogen atom correlate with antibacterial activity. Software like Gaussian 09 with B3LYP/6-31G* basis sets is standard .

Q. What experimental and computational approaches resolve contradictions in reported regioselectivity during further functionalization?

Methodological Answer:

  • Experimental: Competitive reactions with varying electrophiles (e.g., iodomethane vs. acetyl chloride) identify preferred substitution sites (C-3 vs. C-7).
  • Computational: Transition state modeling (using QM/MM methods) explains steric/electronic preferences. For example, bulky substituents at C-5 direct electrophiles to C-7 .

Q. How can this compound serve as a scaffold for designing enzyme inhibitors in medicinal chemistry?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce sulfonamide or amine groups at C-3/C-7 to target enzyme active sites (e.g., kinase inhibitors).
  • Crystallographic Docking: Co-crystallize derivatives with target proteins (e.g., HIV protease) using SHELXTL to optimize binding .

Q. What challenges arise in optimizing microwave-assisted synthesis, and how are they addressed?

Methodological Answer:

  • Challenge: Uneven heating causes decomposition.
  • Solution: Use pulsed microwave irradiation (30 s on/off cycles) and monitor via in-situ FTIR.
  • Yield Improvement: Catalyst screening (e.g., Pd/C vs. CuI) enhances selectivity .

Q. How do contradictory data in halogenation reaction mechanisms inform future experimental design?

Methodological Answer: Divergent reports on bromine’s role (radical vs. ionic pathways) are resolved using radical traps (TEMPO) and isotopic labeling (81Br^{81}\text{Br}). Kinetic studies (stopped-flow UV-Vis) confirm a radical mechanism dominates in polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.